molecular formula C7H5N3O B141518 6-Acetylpyrimidine-4-carbonitrile CAS No. 155806-83-0

6-Acetylpyrimidine-4-carbonitrile

Cat. No.: B141518
CAS No.: 155806-83-0
M. Wt: 147.13 g/mol
InChI Key: GEORJOGJGGTVEB-UHFFFAOYSA-N
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Description

6-Acetylpyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C7H5N3O. This compound has garnered significant attention in various fields of research and industry due to its unique chemical and biological properties. As a member of the pyrimidine family, it features a six-membered ring containing two nitrogen atoms at positions 1 and 3, which contributes to its aromaticity and reactivity .

Scientific Research Applications

6-Acetylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Research into its potential as an anti-inflammatory and antimicrobial agent is ongoing.

    Industry: It finds applications in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

Target of Action

6-Acetylpyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine class. Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

They achieve this by inhibiting the expression and activities of certain vital inflammatory mediators .

Result of Action

The result of the action of this compound is likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain vital inflammatory mediators, it can potentially reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylpyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of acetylacetone with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Acetylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Comparison with Similar Compounds

    Pyrimidine: The parent compound of 6-Acetylpyrimidine-4-carbonitrile, featuring a similar ring structure but without the acetyl and cyano groups.

    4-Cyanopyrimidine: Similar in structure but lacks the acetyl group.

    6-Methylpyrimidine-4-carbonitrile: Similar but with a methyl group instead of an acetyl group.

Uniqueness: this compound is unique due to the presence of both acetyl and cyano groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

6-acetylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-5(11)7-2-6(3-8)9-4-10-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEORJOGJGGTVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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